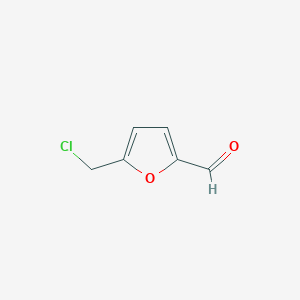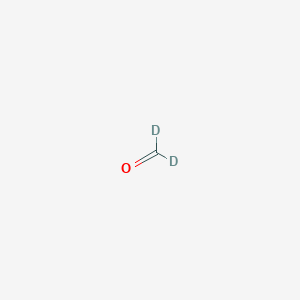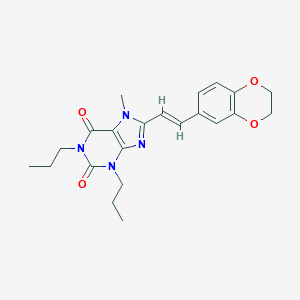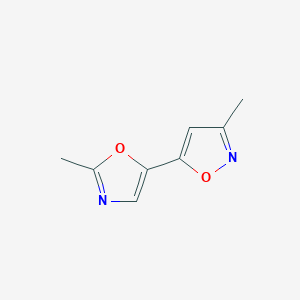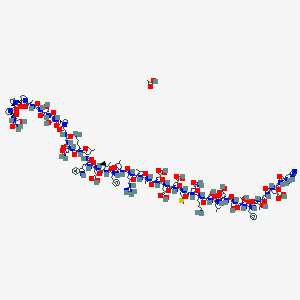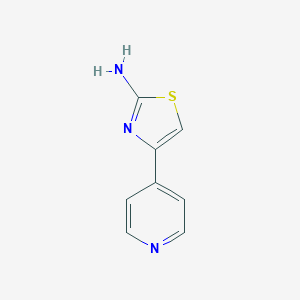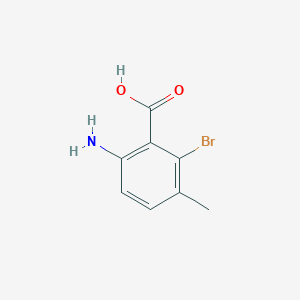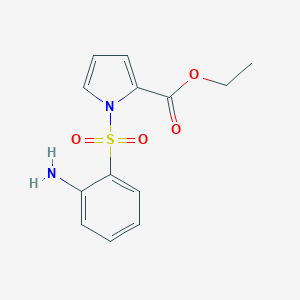
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester, also known as ethyl 2-(2-aminobenzenesulfonyl)pyrrole-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has a sulfonyl group and an amino group attached to its aromatic ring.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes by binding to their active sites. It has also been reported to induce cell death in cancer cells by activating the apoptotic pathway. Further studies are needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the reduction of intraocular pressure, making this compound a potential candidate for the treatment of glaucoma. It has also been reported to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. This inhibition may lead to the prevention of tissue damage in various diseases, such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. It is also not very stable, and its decomposition may lead to the formation of unwanted by-products.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as glaucoma, arthritis, and cancer. Another direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and effects.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester involves the reaction of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester 2-bromo-1H-pyrrole-2-carboxylate with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for their studies.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been reported to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
142529-01-9 |
|---|---|
Nombre del producto |
1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester |
Fórmula molecular |
C13H14N2O4S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
ethyl 1-(2-aminophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2,14H2,1H3 |
Clave InChI |
YWQSOBQWNWDIRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
SMILES canónico |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N |
Otros números CAS |
142529-01-9 |
Sinónimos |
1H-Pyrrole-2-carboxylic acid, 1-[(2-aminophenyl)sulfonyl]-, ethyl este r |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




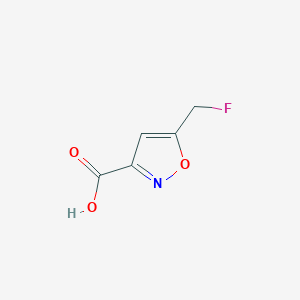
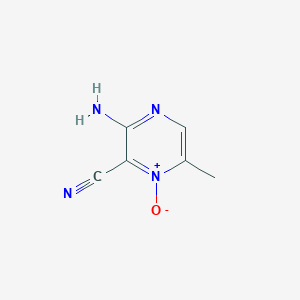
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
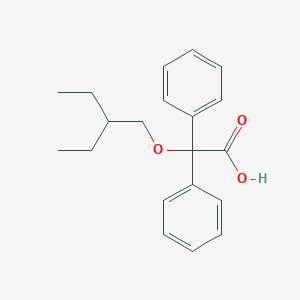

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
